N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-3-phenylpropanamide
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Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes a hexafluoroisopropyl group, a morpholine ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-3-phenylpropanamide typically involves multiple steps:
Formation of the Hexafluoroisopropyl Group: This can be achieved by reacting hexafluoropropene with appropriate amines under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and suitable halogenated intermediates.
Coupling with Phenylpropanamide: The final step involves coupling the hexafluoroisopropyl-morpholine intermediate with phenylpropanamide using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Used in the synthesis of antibiotics.
Uniqueness
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-3-phenylpropanamide is unique due to its combination of a hexafluoroisopropyl group, morpholine ring, and phenylpropanamide moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H25F6N3O2 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(3-morpholin-4-ylpropylamino)propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H25F6N3O2/c20-18(21,22)17(19(23,24)25,26-9-4-10-28-11-13-30-14-12-28)27-16(29)8-7-15-5-2-1-3-6-15/h1-3,5-6,26H,4,7-14H2,(H,27,29) |
InChI Key |
KVKUWBSAIVBKFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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